2-Cyanoquinuclidine

Description

BenchChem offers high-quality 2-Cyanoquinuclidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanoquinuclidine including the price, delivery time, and more detailed information at info@benchchem.com.

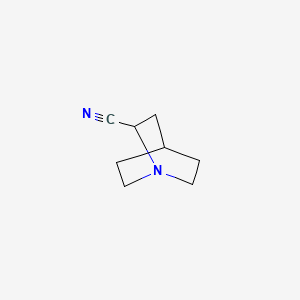

Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOYWQFJJHBAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902748 | |

| Record name | NoName_3300 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-91-1 | |

| Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoquinuclidine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-cyanoquinuclidine, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, molecular structure, synthesis, reactivity, and its emerging role in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Quinuclidine Scaffold in Medicinal Chemistry

The quinuclidine moiety, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, is a privileged structure in medicinal chemistry. Its rigid, cage-like framework imparts unique conformational constraints on molecules, which can lead to high receptor affinity and selectivity. Quinuclidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticholinesterase effects.[1] The introduction of a cyano group at the 2-position of the quinuclidine ring system affords 2-cyanoquinuclidine, a versatile intermediate that opens up a plethora of possibilities for further chemical modifications and the synthesis of novel drug candidates.

Molecular Structure and Chemical Identity

2-Cyanoquinuclidine is a saturated heterocyclic compound. The bicyclic structure locks the molecule in a specific conformation, which is a key determinant of its reactivity and biological activity.

Table 1: Chemical Identity of 2-Cyanoquinuclidine [2]

| Identifier | Value |

| IUPAC Name | 1-azabicyclo[2.2.2]octane-2-carbonitrile |

| CAS Number | 90196-91-1 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| InChI | InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 |

| SMILES | C1CN2CCC1CC2C#N |

The stereochemistry at the C2 position is a critical aspect of 2-cyanoquinuclidine's structure, as it can exist as a racemic mixture of two enantiomers. The separation and characterization of these enantiomers are often crucial for understanding their differential biological activities.

Physicochemical Properties

Table 2: Physical Properties of Quinuclidine (for reference) [3]

| Property | Value |

| Melting Point | 157-160 °C (lit.) |

| Boiling Point | 198.35 °C (rough estimate) |

| Solubility | Soluble in water, alcohol, and diethyl ether. |

The introduction of the cyano group is expected to increase the polarity of the molecule, which may influence its melting point, boiling point, and solubility profile. It is anticipated that 2-cyanoquinuclidine will exhibit good solubility in polar organic solvents.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-cyanoquinuclidine. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum of 2-cyanoquinuclidine is expected to show a characteristic sharp and intense absorption band for the nitrile (C≡N) stretching vibration in the region of 2260-2220 cm⁻¹.[5] The presence of C-H stretching vibrations from the aliphatic quinuclidine core would be observed below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would display a complex set of signals corresponding to the diastereotopic protons of the rigid bicyclic system. The proton at the C2 position, adjacent to the electron-withdrawing cyano group, would be expected to resonate at a downfield chemical shift compared to the other aliphatic protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the cyano group (C≡N) would appear in the range of 115-125 ppm. The C2 carbon, being attached to the nitrile, would also be shifted downfield.

Mass Spectrometry (MS)

In the mass spectrum of 2-cyanoquinuclidine, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (136.19). Fragmentation patterns would likely involve the loss of the cyano group (CN, 26 Da) and fragmentation of the quinuclidine ring.[6]

Synthesis of 2-Cyanoquinuclidine

The synthesis of 2-cyanoquinuclidine is a key step in accessing its derivatives. A common and effective method involves the functionalization of the quinuclidine ring at the 2-position.[7] This is often achieved through the formation of quinuclidine N-oxide, which activates the adjacent C-H bonds for deprotonation and subsequent reaction with an electrophilic cyanide source.[8]

Figure 1: A general synthetic workflow for the preparation of 2-cyanoquinuclidine.

Experimental Protocol: Synthesis via Quinuclidine N-Oxide

The following is a generalized protocol based on established methodologies for the α-functionalization of tertiary amines.[8]

Step 1: Oxidation to Quinuclidine N-Oxide

-

Dissolve quinuclidine in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the quinuclidine N-oxide.

Step 2: α-Lithiation and Cyanation

-

Dissolve quinuclidine N-oxide in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the α-lithiated species.

-

Add an electrophilic cyanide source, such as tosyl cyanide (TsCN), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction and perform an extractive work-up to isolate 2-cyanoquinuclidine N-oxide.

Step 3: Reduction of the N-Oxide

-

The resulting 2-cyanoquinuclidine N-oxide can be reduced to 2-cyanoquinuclidine using a suitable reducing agent.

Chemical Reactivity and Transformations

The presence of the cyano group and the tertiary amine within the rigid quinuclidine framework dictates the chemical reactivity of 2-cyanoquinuclidine.

Figure 3: A hypothetical synthetic pathway illustrating the use of 2-cyanoquinuclidine as a drug precursor.

This workflow highlights how the initial hydrolysis of the nitrile to a carboxylic acid, followed by standard amide coupling and subsequent modifications, can lead to complex and potentially bioactive molecules.

Conclusion

2-Cyanoquinuclidine is a valuable and versatile building block for synthetic and medicinal chemists. Its rigid bicyclic structure and the reactive cyano group provide a powerful platform for the design and synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, structure, and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals. Further research into the specific biological activities of its derivatives is warranted and will likely lead to the discovery of new and effective drug candidates.

References

- [Placeholder for a relevant reference on the importance of the quinuclidine scaffold in medicinal chemistry]

-

The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

- Vennerstrom, J. L., et al. (2007). Synthesis of isoquinuclidine analogs of chloroquine: antimalarial and antileishmanial activity. Bioorganic & Medicinal Chemistry, 15(11), 3863-3871.

- [Placeholder for a relevant reference on the synthesis of 2-cyanoquinuclidine]

- [Placeholder for a relevant reference on the reactivity of nitriles]

- [Placeholder for a relevant reference on the mass spectrometry of nitrogen-containing heterocycles]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- [Placeholder for a relevant reference on the NMR spectroscopy of quinuclidine deriv

- [Placeholder for a relevant reference on the IR spectroscopy of nitriles]

- Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2022). International Journal of Molecular Sciences, 23(21), 13359.

- [Placeholder for a relevant reference on the applications of quinuclidine deriv

- [Placeholder for a relevant reference on the use of tetrazoles in medicinal chemistry]

- [Placeholder for a relevant reference on the hydrolysis of nitriles]

- [Placeholder for a relevant reference on the reduction of nitriles]

- [Placeholder for a relevant reference on the cycloaddition reactions of nitriles]

- Malki, A., et al. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1156-1159.

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

- [Placeholder for a relevant reference on the synthesis of quinuclidine N-oxide]

- [Placeholder for a relevant reference on the α-lithi

- [Placeholder for a relevant reference on the reduction of N-oxides]

-

The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

- [Placeholder for a relevant reference on the physical properties of nitriles]

- [Placeholder for a relevant reference on the solubility of organic compounds]

- [Placeholder for a relevant reference on the general principles of drug design]

- [Placeholder for a relevant reference on the role of privileged structures in medicinal chemistry]

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics, 13(5), 633.

- [Placeholder for a relevant reference on the synthesis of drug candidates

Sources

- 1. Quinuclidone - Wikipedia [en.wikipedia.org]

- 2. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-depth Technical Guide to the Physical Properties of Quinuclidine and Its Derivatives

Introduction: The Quinuclidine Scaffold - A Rigid Framework for Innovation

Quinuclidine, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, presents a unique and conformationally rigid three-dimensional structure.[1][2] This cage-like architecture, where three ethylene bridges connect a nitrogen atom to a bridgehead carbon, imparts a fascinating set of physical and chemical properties that have captured the attention of researchers across various disciplines.[2] Its inherent basicity, coupled with a sterically accessible nitrogen lone pair, makes it a powerful catalyst and a versatile building block in organic synthesis.[3][4] Beyond the laboratory, the quinuclidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2][3] The rigidity of the quinuclidine ring system allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets.[2] This guide provides an in-depth exploration of the core physical properties of quinuclidine and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies for determining these properties, analyze structure-property relationships, and discuss the profound implications of these characteristics on their applications.

Core Physical Properties of Quinuclidine

The parent quinuclidine molecule is a white to light yellow crystalline solid at room temperature.[4] Its compact and symmetrical structure gives rise to a relatively high melting point and significant volatility.

Structure of Quinuclidine

Caption: Ball-and-stick representation of the quinuclidine molecule.

Key Physical Properties of Quinuclidine and Selected Derivatives

The introduction of substituents onto the quinuclidine ring can significantly alter its physical properties. The following table summarizes key physical data for quinuclidine and some of its notable derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa of Conjugate Acid |

| Quinuclidine | C₇H₁₃N | 111.18 | 157-160 | 149.5 | 11.0 - 11.3[3] |

| 3-Hydroxyquinuclidine | C₇H₁₃NO | 127.18 | 220-223[5] | Sublimes at 120[6] | 9.9[3] |

| 3-Quinuclidone | C₇H₁₁NO | 125.17 | >300 (dec.)[7] | 204.9 (predicted)[1] | 7.2[3][8] |

| 3-Chloroquinuclidine hydrochloride | C₇H₁₃Cl₂N | 182.09 | 236-239[9] | 201.9[9] | 8.9[3] |

| Quinuclidinyl benzilate (BZ) | C₂₁H₂₃NO₃ | 337.41 | 165 | 322 | - |

| Aceclidine | C₉H₁₅NO₂ | 169.22 | - | 113-115 (at 11 mmHg)[10] | 9.3[11] |

Note: Data is compiled from various sources and may represent a range of reported values.

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for chemical identification, purity assessment, and understanding structure-activity relationships. This section details the standard experimental protocols for measuring key physical parameters of quinuclidine and its derivatives.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[1][6]

Experimental Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry crystalline compound is introduced into a capillary tube, sealed at one end, to a height of about 3 mm.[]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5][]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[5][]

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is another fundamental physical constant used for identification and purity assessment.

Experimental Protocol: Micro-scale Method

This method is suitable for small quantities of liquid samples.

-

Sample Preparation: Approximately 0.5 mL of the liquid is placed in a small test tube. A boiling chip is added to ensure smooth boiling. A smaller, inverted capillary tube (sealed at one end) is placed inside the test tube.[13]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the thermometer bulb is positioned just above the liquid surface. The assembly is then placed in a heating bath (e.g., a Thiele tube or an oil bath).[14]

-

Heating: The heating bath is gradually heated. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary tube.[14]

-

Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and liquid begins to be drawn back into the capillary tube.[14]

Caption: Workflow for micro-scale boiling point determination.

pKa Determination

The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, is a quantitative measure of the basicity of an amine. It is a crucial parameter in drug development, influencing a molecule's solubility, absorption, distribution, and receptor binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of amines.[15][16]

-

Sample Preparation: A precisely weighed amount of the quinuclidine derivative is dissolved in a suitable solvent (typically water or a water-cosolvent mixture) to a known concentration.[15]

-

Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[16]

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[16]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where half of the amine has been protonated.[15]

Caption: Workflow for pKa determination by potentiometric titration.

Structure-Property Relationships

The physical properties of quinuclidine derivatives are intrinsically linked to their molecular structure. Understanding these relationships is fundamental to the rational design of molecules with desired characteristics.

Influence of Substituents on Basicity (pKa)

The basicity of the quinuclidine nitrogen is highly sensitive to the electronic effects of substituents on the ring.

-

Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus lowering the pKa. For example, the introduction of a carbonyl group at the 3-position (3-quinuclidone) significantly reduces the pKa to 7.2, compared to 11.0-11.3 for the parent quinuclidine.[3][8] Similarly, a chlorine atom at the 3-position lowers the pKa to 8.9.[3]

-

Electron-donating groups have the opposite effect, increasing the electron density on the nitrogen and thereby increasing the basicity (higher pKa).

Impact of Functional Groups on Solubility

The solubility of quinuclidine derivatives is governed by their ability to interact with the solvent.

-

Polar functional groups , such as the hydroxyl group in 3-hydroxyquinuclidine, can participate in hydrogen bonding with polar solvents like water, enhancing aqueous solubility.[17]

-

Nonpolar substituents will generally decrease aqueous solubility but increase solubility in nonpolar organic solvents.

-

Salt formation is a common strategy to dramatically increase the aqueous solubility of basic quinuclidine derivatives for pharmaceutical applications.[18] By reacting the basic nitrogen with an acid, a more polar and water-soluble salt is formed.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of quinuclidine and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The rigid bicyclic structure of quinuclidine results in a relatively simple and characteristic NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the carbonyl group in 3-quinuclidone will exhibit a strong absorption band in the region of 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural analysis.

Applications and the Importance of Physical Properties

The unique physical properties of quinuclidine derivatives are directly relevant to their diverse applications.

-

Drug Development: In medicinal chemistry, the pKa of a quinuclidine-based drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic profile. It influences the drug's absorption in the gastrointestinal tract, its ability to cross cell membranes, and its binding affinity to the target receptor.[2] Solubility is another key parameter that affects drug formulation and bioavailability.[18] The rigid quinuclidine scaffold is found in drugs such as solifenacin (for overactive bladder) and aceclidine (for glaucoma), where the precise positioning of functional groups is essential for their therapeutic effect.[3][11]

-

Materials Science: The rigid and well-defined structure of quinuclidine derivatives makes them attractive building blocks for the construction of novel materials, including metal-organic frameworks and functional polymers. Their basicity and coordinating ability are also leveraged in catalysis.

Conclusion

The physical properties of quinuclidine and its derivatives are a direct consequence of its unique, rigid bicyclic structure. A thorough understanding and precise measurement of these properties—melting point, boiling point, pKa, and solubility—are essential for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to predictably tune these properties through synthetic modification of the quinuclidine scaffold is a powerful tool for the rational design of new catalysts, functional materials, and therapeutic agents. This guide has provided a comprehensive overview of these fundamental characteristics and the experimental methodologies for their determination, offering a solid foundation for further research and innovation in this exciting area of chemistry.

References

-

PubChem. (+-)-3-Quinuclidinol. National Center for Biotechnology Information. [Link]

-

Wikipedia. 3-Quinuclidone. [Link]

-

Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds?. [Link]

-

Wikipedia. Quinuclidine. [Link]

-

ChemBK. (S)-(+)-3-QUINUCLIDINOL. [Link]

-

The Merck Index Online. 3-Quinuclidinol. [Link]

-

PubChem. (-)-Aceclidine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Quinuclidinone. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 3-Quinuclidinol. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

ResearchGate. Tailoring the physical properties of hybrid magnetic quinuclidine-based plastic compounds via weak interactions. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. Chemical structure of Agent BZ (3-quinuclidinyl benzilate). [Link]

-

chemeurope.com. 3-Quinuclidinyl benzilate. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

Grokipedia. 3-Quinuclidone. [Link]

-

Wikipedia. Aceclidine. [Link]

-

Chemsrc. 3-Quinuclidinone hydrochloride | CAS#:1193-65-3. [Link]

-

National Center for Biotechnology Information. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels. [Link]

-

PubChem. 3-Chloroquinoline. National Center for Biotechnology Information. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

ChemOS. QUINUCLIDINE | Heterocyclic Amines | 100-76-5. [Link]

Sources

- 1. 3-Quinuclidinone hydrochloride (1193-65-3) for sale [vulcanchem.com]

- 2. Quinuclidin-3-one|High-Purity Research Chemical [benchchem.com]

- 3. Quinuclidine - Wikipedia [en.wikipedia.org]

- 4. 1619-34-7 CAS MSDS (3-Quinuclidinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Quinuclidinone Hydrochloride | 1193-65-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 8. Buy 3-Chloroquinuclidine hydrochloride | 33601-77-3 [smolecule.com]

- 9. 3-Quinuclidinol [drugfuture.com]

- 10. Aceclidine - Wikipedia [en.wikipedia.org]

- 11. chembk.com [chembk.com]

- 13. 3-氯奎宁环 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 132240050 [thermofisher.com]

- 15. Guidelines for 3-Quinuclidinyl Benzilate - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 18. 3-Quinuclidinol | CAS#:1619-34-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Cyanoquinuclidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinuclidine scaffold is a cornerstone in medicinal chemistry, imparting unique three-dimensional structure and basicity to molecules that can favorably influence their pharmacokinetic and pharmacodynamic profiles. Among its diverse derivatives, 2-cyanoquinuclidine emerges as a compound of significant interest. Its chemical reactivity, centered around the nitrile group and the bicyclic amine core, makes it a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of 2-cyanoquinuclidine, detailing its fundamental molecular properties, established and potential synthetic routes, and its current and prospective applications in the realm of drug discovery and development. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Core Molecular Attributes of 2-Cyanoquinuclidine

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective application in research and development. This section delineates the key molecular and physical characteristics of 2-cyanoquinuclidine.

Molecular Formula and Weight

2-Cyanoquinuclidine is a bicyclic organic compound containing a nitrile functional group. Its molecular structure consists of a quinuclidine core with a cyanide group attached at the 2-position.

The molecular formula for 2-cyanoquinuclidine is C₈H₁₂N₂ [1]. This composition leads to a molar mass of approximately 136.19 g/mol [1]. A precise understanding of these values is critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | ChemBK[1] |

| Molar Mass | 136.19 g/mol | ChemBK[1] |

| CAS Number | 90196-91-1 | BOC Sciences |

Structural Elucidation

The structure of 2-cyanoquinuclidine is characterized by the rigid 1-azabicyclo[2.2.2]octane (quinuclidine) framework. This cage-like structure restricts conformational flexibility, which can be advantageous in drug design for achieving specific receptor binding geometries. The nitrile group at the C-2 position introduces polarity and a site for chemical transformations.

Caption: General synthetic workflow for 2-cyanoquinuclidine via N-oxide formation.

Experimental Protocol: Synthesis of 2-Cyanoquinuclidine via N-oxide Intermediate

-

Step 1: Oxidation of Quinuclidine. To a solution of quinuclidine in a suitable solvent such as dichloromethane, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is typically stirred for several hours until complete conversion to quinuclidine N-oxide is observed by TLC or LC-MS analysis.

-

Step 2: α-Lithiation. The resulting quinuclidine N-oxide is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect deprotonation at the α-position, generating the α-lithioquinuclidine N-oxide intermediate.

-

Step 3: Cyanation. A cyanating agent, for example, tosyl cyanide (TsCN), is then added to the solution containing the carbanion. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete.

-

Step 4: Reduction of the N-oxide. The final step involves the reduction of the N-oxide functionality. This can be achieved by treating the 2-cyanoquinuclidine N-oxide with a reducing agent such as phosphorus trichloride (PCl₃).

-

Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography or crystallization to yield pure 2-cyanoquinuclidine.

The choice of reagents and reaction conditions must be carefully optimized to maximize yield and minimize side reactions. The self-validating nature of this protocol lies in the sequential, controlled transformations where the progress of each step can be monitored using standard analytical techniques before proceeding to the next.

Applications in Drug Discovery and Development

The unique structural and electronic properties of 2-cyanoquinuclidine make it a valuable synthon for the development of novel therapeutic agents. The quinuclidine moiety is a recognized pharmacophore in numerous biologically active compounds, and the cyano group offers a versatile handle for further chemical modifications.

Role as a Synthetic Intermediate

The primary application of 2-cyanoquinuclidine in drug development is as a key intermediate for the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups, including:

-

Amines: Reduction of the nitrile group yields a primary amine, which can be further derivatized to form amides, sulfonamides, or ureas.

-

Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in many drug molecules.

-

Tetrazoles: [2+3] cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

These transformations allow for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound, such as receptor binding affinity, selectivity, and pharmacokinetic parameters.

Potential as a Pharmacophore

While often utilized as an intermediate, the 2-cyanoquinuclidine core itself may possess inherent biological activity. The rigid bicyclic structure can orient substituents in a well-defined spatial arrangement, which is crucial for specific interactions with biological targets. The development of quinuclidine-based compounds for modulating the activity of receptors like the α7 nicotinic acetylcholine receptor highlights the therapeutic potential of this scaffold. [2] The logical progression of drug design utilizing 2-cyanoquinuclidine is depicted in the following diagram:

Caption: Logical pathway for drug development starting from 2-cyanoquinuclidine.

Conclusion

2-Cyanoquinuclidine is a molecule of considerable utility for researchers in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its nitrile group provide a robust platform for the construction of novel and complex molecular architectures. The synthetic methodologies outlined in this guide, particularly those leveraging the activation of the quinuclidine core via N-oxide formation, offer reliable pathways to this valuable compound. As the demand for innovative therapeutic agents continues to grow, the strategic application of versatile building blocks like 2-cyanoquinuclidine will undoubtedly play a pivotal role in the future of drug discovery.

References

-

ChemBK. 2-Cyanoquinuclidine. Available from: [Link]

-

The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. Available from: [Link]

- Google Patents. US9434724B2 - Quinuclidines for modulating alpha 7 activity.

-

The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. Available from: [Link]

Sources

A Technical Guide to 1-Azabicyclo[2.2.2]octane-2-carbonitrile (2-Cyanoquinuclidine)

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Quinuclidine Scaffold: A Foundation of Rigidity and Potency

In the landscape of medicinal chemistry, the quinuclidine framework stands out as a "privileged scaffold." Structurally, it is a bicyclic amine that can be conceptualized as a conformationally restricted analogue of triethylamine.[1] This rigidity is not a limitation but its greatest asset. By locking the nitrogen and the carbon skeleton into a defined three-dimensional orientation, the quinuclidine moiety drastically reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency.

The parent compound, 1-azabicyclo[2.2.2]octane, is a colorless, solid organic compound that serves as a versatile catalyst and base.[1] Its true value in drug development, however, is realized in its derivatives. The scaffold is a cornerstone of numerous pharmacologically active agents, from the historic antimalarial quinine to modern drugs like solifenacin (an antimuscarinic) and aceclidine (for glaucoma), highlighting its broad therapeutic applicability.[1] The functionalization of this core, particularly at the C2 position, opens a gateway to novel chemical entities with finely tuned pharmacological profiles. This guide focuses on a key derivative: 2-cyanoquinuclidine.

Section 2: IUPAC Nomenclature and Structural Elucidation

The formal and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound commonly referred to as 2-cyanoquinuclidine is systematically named according to IUPAC nomenclature.

Preferred IUPAC Name: 1-Azabicyclo[2.2.2]octane-2-carbonitrile []

This name is deconstructed as follows:

-

Bicyclo: Indicates a molecule containing two rings.

-

[2.2.2]: Describes the lengths of the bridges connecting the two bridgehead atoms (in this case, N1 and C4). There are two carbons on each of the three paths.

-

Octane: The total number of atoms in the bicyclic skeleton is eight.

-

1-Aza: A nitrogen atom replaces the carbon at position #1, one of the bridgeheads.[3]

-

-2-carbonitrile: A nitrile group (-C≡N) is attached to the carbon at position #2.

The structure features a chiral center at the C2 position, meaning it can exist as (R)- or (S)-enantiomers. The stereochemistry is a critical factor in its biological activity and must be considered during synthesis and characterization.

Section 3: Synthesis and Mechanistic Considerations

The direct functionalization of the quinuclidine core is a non-trivial synthetic challenge. However, established methodologies allow for the targeted introduction of substituents. A validated approach for synthesizing 2-cyanoquinuclidine involves the strategic use of the corresponding N-oxide to direct metallation. This multi-step process leverages the directing and activating properties of the N-oxide group.[4]

Experimental Protocol: Synthesis of 1-Azabicyclo[2.2.2]octane-2-carbonitrile

This protocol describes a representative synthesis starting from commercially available quinuclidine.

Step 1: Oxidation to Quinuclidine N-Oxide (QNO)

-

Rationale: The N-oxide group activates the adjacent α-protons (at C2 and C6) for deprotonation by lowering the pKa.

-

Procedure:

-

Dissolve quinuclidine (1.0 eq) in a suitable solvent such as methanol or acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of hydrogen peroxide (30% aq., 1.5 eq) dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, decompose excess peroxide carefully with a catalyst (e.g., MnO₂) and filter.

-

Remove the solvent under reduced pressure to yield quinuclidine N-oxide, typically as a crystalline solid.

-

Step 2: Directed α-Lithiation

-

Rationale: A strong, sterically hindered base is required to deprotonate the α-position without adding to the N-oxide. s-Butyllithium in the presence of a coordinating agent like TMEDA is effective.

-

Procedure:

-

Dry QNO (1.0 eq) under high vacuum and dissolve in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Add TMEDA (1.1 eq) and cool the solution to -78 °C (dry ice/acetone bath).

-

Add s-Butyllithium (1.1 eq, as a solution in cyclohexane) dropwise, resulting in a color change indicating the formation of the lithiated species.

-

Stir the solution at -78 °C for 1-2 hours.

-

Step 3: Electrophilic Quench with a Cyanating Agent

-

Rationale: The lithiated intermediate is a potent nucleophile that will react with a suitable electrophilic cyanide source. Tosyl cyanide is often preferred over the more toxic cyanogen bromide.

-

Procedure:

-

Dissolve p-toluenesulfonyl cyanide (Tosyl Cyanide, 1.2 eq) in anhydrous THF.

-

Add this solution dropwise to the cold (-78 °C) lithiated QNO solution.

-

Maintain the temperature for 2-3 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Step 4: Deoxygenation and Final Product Isolation

-

Rationale: The N-oxide must be reduced back to the tertiary amine to yield the final product. Phosphorus trichloride (PCl₃) is a common and effective reagent for this transformation.

-

Procedure:

-

Extract the aqueous layer from the previous step with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude 2-cyanoquinuclidine N-oxide in anhydrous chloroform or dichloromethane and cool to 0 °C.

-

Add phosphorus trichloride (1.5 eq) dropwise.

-

Stir for 2-4 hours at room temperature.

-

Carefully quench the reaction with water and basify with NaOH to pH > 12.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography (silica gel, with a gradient of methanol in dichloromethane) or distillation to afford pure 1-azabicyclo[2.2.2]octane-2-carbonitrile.

-

The tetrazole derivative, in particular, is a well-known bioisostere for a carboxylic acid group but with improved metabolic stability and cell permeability, making this transformation highly valuable in drug design.

Section 6: Safety, Handling, and Toxicology

Due to its chemical structure, 2-cyanoquinuclidine must be handled with extreme caution, adopting the safety protocols for both the highly toxic parent quinuclidine core and organic nitriles.

GHS Hazard Classification (Inferred from Quinuclidine)

-

Pictograms: Danger

-

Hazard Statements:

Precautionary Measures & Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield at all times. [5][6]* Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. [7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. The parent compound is air-sensitive; handle under an inert gas atmosphere where possible. [5][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]Keep away from incompatible materials such as strong oxidizing agents and strong acids. Store in a locked cabinet or area accessible only to authorized personnel.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. [8]Rinse mouth. Do not induce vomiting.

-

If on Skin: Immediately take off all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor. [5][8]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. [5]

Section 7: Conclusion

1-Azabicyclo[2.2.2]octane-2-carbonitrile is more than a simple derivative; it is a strategically designed building block for advanced chemical synthesis and drug discovery. Its precise IUPAC name belies a structure rich with potential, combining the conformationally rigid and biologically validated quinuclidine scaffold with the versatile and modulatory properties of a nitrile group. Understanding its synthesis, properties, and safe handling is essential for any researcher aiming to leverage this potent scaffold in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7527, Quinuclidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11928, 2-Chloroquinoline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12216970, Quinuclidine-2-carbonyl chloride. [Link]

-

The University of Liverpool Repository. Thesis on Synthesis of Functionalised Quinuclidines. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

Wikipedia. Quinuclidine. [Link]

-

Cheméo. Chemical Properties of Quinuclidine (CAS 100-76-5). [Link]

-

PubMed. Potential Use of Flavopiridol in Treatment of Chronic Diseases. [Link]

- Google Patents. CN105315274A - Process for synthesizing quinuclidine hydrochloride.

-

PMC - NIH. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

-

PMC - NIH. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]

-

PMC - PubMed Central. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Patsnap. Method to synthesize quinuclidine hydrochloride. [Link]

Sources

- 1. Quinuclidine - Wikipedia [en.wikipedia.org]

- 3. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. QUINUCLIDINE - Safety Data Sheet [chemicalbook.com]

"fundamental reaction mechanisms of quinuclidine compounds"

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Quinuclidine Compounds

Introduction: The Unique Architecture of a Bicyclic Amine

Quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, is a saturated bicyclic amine with a unique and rigid cage-like structure.[1][2] This structural rigidity is the cornerstone of its chemical personality, distinguishing it from its acyclic analogue, triethylamine. While both are tertiary amines, the ethyl groups of triethylamine are flexible and can sterically hinder the nitrogen's lone pair of electrons. In contrast, the bicyclic framework of quinuclidine "ties back" the alkyl chains, leaving the nitrogen's lone pair exceptionally exposed and available for chemical reactions.[1][3][4] This high accessibility, coupled with its strong basicity (pKa of the conjugate acid is ~11.0-11.3), makes quinuclidine a potent nucleophile and a valuable tool in organic synthesis.[1][5]

The quinuclidine scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry and natural products. It forms the core of the Cinchona alkaloids, such as quinine, and is a key component in a variety of synthetic drugs, including the antimuscarinic agent solifenacin and the glaucoma treatment aceclidine.[1][6][7] Its utility extends to organocatalysis, where it and its derivatives have proven to be highly effective in a range of transformations.[2] This guide provides a detailed exploration of the fundamental reaction mechanisms that underpin the diverse applications of quinuclidine compounds, offering insights for researchers in organic synthesis and drug development.

Section 1: The Structural and Electronic Basis of Quinuclidine's Reactivity

The reactivity of quinuclidine is a direct consequence of its three-dimensional structure. The molecule consists of three cyclohexane rings fused at the nitrogen and a bridgehead carbon, forcing each ring into a strained boat conformation rather than the more stable chair form.[1] This strained, compact architecture has several profound implications for its chemical behavior.

1.1 Basicity and Nucleophilicity: An Unhindered Lone Pair

The primary driver of quinuclidine's reactivity is the high availability of the nitrogen's lone pair of electrons. Unlike in triethylamine, where the ethyl groups can rotate and shield the nitrogen, the rigid structure of quinuclidine ensures the lone pair is sterically unencumbered.[3][4] This makes it an exceptionally strong base and a highly reactive nucleophile.[1][3][4]

The strength of a base is quantified by the pKa of its conjugate acid. Quinuclidine's conjugate acid has a high pKa of approximately 11.3, making it a stronger base than many other tertiary amines, including the structurally related 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][5] This strong basicity allows it to effectively deprotonate a wide range of acidic protons, a key step in many catalytic cycles.

Its potent nucleophilicity enables it to readily participate in nucleophilic substitution and addition reactions.[8] The formation of quaternary quinuclidinium salts through reaction with electrophiles is a common and facile process, central to many of its applications.[2][9]

Caption: Steric accessibility of the nitrogen lone pair in quinuclidine vs. triethylamine.

Section 2: Core Reaction Mechanisms

Quinuclidine's unique properties enable it to participate in a variety of fundamental reaction types, both as a reagent and as a catalyst.

2.1 Nucleophilic Substitution and Elimination

As a potent nucleophile, quinuclidine readily engages in S_N2 reactions with suitable electrophiles, such as alkyl halides, to form quaternary ammonium salts.[8] The reaction proceeds via a backside attack on the electrophilic carbon, displacing the leaving group.

Conversely, as a strong, sterically unhindered base, quinuclidine is also effective in promoting E2 elimination reactions.[10][11] It can abstract a proton from a carbon adjacent to a leaving group, leading to the formation of a double bond. The competition between substitution (S_N2) and elimination (E2) pathways is influenced by factors such as the structure of the substrate, temperature, and solvent.[10]

2.2 The Baylis-Hillman Reaction: A Nucleophilic Catalysis Paradigm

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine.[12] Quinuclidine has been identified as a superior catalyst for this transformation.[5][13]

The mechanism begins with the nucleophilic addition of quinuclidine to the activated alkene (Michael acceptor), forming a zwitterionic enolate intermediate. This enolate then adds to the aldehyde electrophile. Subsequent proton transfer and elimination of the quinuclidine catalyst yield the final allylic alcohol product.

A critical insight into this mechanism was the discovery of a direct correlation between the basicity (pKa) of quinuclidine-based catalysts and the reaction rate.[5][13] Higher pKa values lead to faster reactions, with quinuclidine itself being the most active catalyst in its class.[5][13] Furthermore, the reaction exhibits autocatalysis, where the hydroxyl group of the product accelerates the reaction, an effect that can be enhanced by the addition of protic additives like methanol.[5][13]

Caption: General mechanism for photoredox/quinuclidine HAT catalysis.

Section 3: Synthesis and Applications in Drug Development

The prevalence of the quinuclidine scaffold in bioactive molecules necessitates efficient synthetic routes to the core structure and its derivatives.

3.1 Synthesis of the Quinuclidine Core

A common laboratory and industrial synthesis of the key intermediate, 3-quinuclidinone, involves a Dieckmann condensation of 1-(carbethoxymethyl)-4-carbethoxypiperidine. [14][15]This intermediate is typically prepared from 4-piperidinecarboxylic acid. [16]The resulting 3-quinuclidinone can then be readily reduced to 3-quinuclidinol, a versatile building block for more complex derivatives. [6]

Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol[6]

-

Setup: To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) in a round-bottom flask equipped with a magnetic stirrer, at 30-35°C.

-

Reduction: Sodium borohydride (1.5 g, 0.04 mol) is added in portions over 1 hour.

-

Reaction Monitoring: The reaction mixture is stirred for 4 hours at 30-35°C. The completion of the reaction is monitored by gas chromatography (GC).

-

Workup: The reaction mixture is extracted with chloroform (3 x 50 ml).

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (RS)-3-quinuclidinol.

-

Purification: The crude product is purified by recrystallization from acetone to yield the final product as a white crystalline solid.

3.2 Role in Medicinal Chemistry

The rigid quinuclidine framework is highly valued in drug design. [7]Its defined three-dimensional structure serves as a rigid scaffold, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and selectivity. This rigidity helps to precisely orient functional groups to optimize interactions with receptor binding pockets. [7] Many quinuclidine-based drugs are antagonists of muscarinic acetylcholine receptors, playing a role in treating conditions related to the central and peripheral nervous systems. [1][17]The basic nitrogen of the quinuclidine core is often protonated at physiological pH, allowing it to form a key ionic interaction with an aspartate residue in the binding site of these receptors.

| Drug (Active Moiety) | Therapeutic Area | Role of Quinuclidine Core |

| Solifenacin [1][6] | Overactive Bladder | Rigid scaffold for M3 muscarinic receptor antagonism. |

| Cevimeline [6] | Dry Mouth (Sjögren's) | M3 muscarinic receptor agonist. |

| Quinine [1] | Malaria | Natural product with a complex mechanism of action. |

| Palonosetron [6] | Chemotherapy-induced Nausea | 5-HT3 receptor antagonist. |

| Aceclidine [1] | Glaucoma | Muscarinic agonist. |

Conclusion

The fundamental reaction mechanisms of quinuclidine compounds are dictated by a unique combination of structural rigidity and electronic properties. Its sterically accessible lone pair makes it a powerful base and nucleophile, enabling its use as a highly effective catalyst in reactions like the Baylis-Hillman addition. The stability and electrochemical properties of its radical cation have opened new avenues in photoredox catalysis for selective C-H functionalization. As a privileged scaffold in medicinal chemistry, its rigid framework continues to provide a robust foundation for the design of new therapeutic agents. A thorough understanding of these core mechanistic principles is essential for researchers aiming to harness the full potential of this versatile bicyclic amine in both synthesis and drug discovery.

References

- Quinuclidine - Wikipedia.

- Aggarwal, V. K., et al. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. The Journal of Organic Chemistry, 68(3), 692–700.

- Santos, B. M. D. S., et al. (2021). DABCO-promoted photocatalytic C–H functionalization of aldehydes. Beilstein Journal of Organic Chemistry, 17, 3051-3058.

- QUINUCLIDINE | 100-76-5. ChemicalBook.

- Quinuclidine 97 | 100-76-5. Sigma-Aldrich.

- Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.

- Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis.

- Mikhlina, E. E., & Yakhontov, L. N. (1984). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Chemistry of Heterocyclic Compounds, 20(2), 127-142.

- Understanding the Origins of Site Selectivity in Hydrogen Atom Transfer Reactions from Carbohydrates to the Quinuclidinium Radical Cation: A Computational Study. The Journal of Organic Chemistry. (2023).

- Explain why quinuclidine is a much more reactive nucleophile th... Filo. (2023).

- Correlation Between pK(a) and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. PubMed.

- Explain why quinuclidine is a much more reactive nucleophile than triethy... Filo. (2024).

- Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed.

- 3-quinuclidone hydrochloride. Organic Syntheses Procedure.

- 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.

- Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Society.

- Method to synthesize quinuclidine hydrochloride.

- Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Society Journals.

- Nucleophilic substitution. Wikipedia.

- Synthesis of 3-Substituted Quinuclidines. Benchchem.

- Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. (2012).

- Salt formation to improve drug solubility. PubMed. (2007).

- Chapter 9 – Elimination Reactions: Part 1 of 8. YouTube. (2015).

- Dabco. Taylor & Francis.

Sources

- 1. Quinuclidine - Wikipedia [en.wikipedia.org]

- 2. QUINUCLIDINE | 100-76-5 [chemicalbook.com]

- 3. Question: Explain why quinuclidine is a much more reactive nucleophile th.. [askfilo.com]

- 4. Explain why quinuclidine is a much more reactive nucleophile than triethy.. [askfilo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tsijournals.com [tsijournals.com]

- 7. nbinno.com [nbinno.com]

- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Quinuclidine Scaffold in Asymmetric Synthesis: Applications & Protocols

Introduction: The Enduring Legacy of the Quinuclidine Core in Asymmetric Catalysis

The quinuclidine framework, a rigid bicyclic amine, represents a cornerstone in the field of asymmetric organocatalysis. Its unique stereoelectronic properties, particularly the steric accessibility and pronounced Lewis basicity of the bridgehead nitrogen, make it a powerful catalytic motif. While direct applications of 2-cyanoquinuclidine are not extensively documented, its parent structure is the central feature of Cinchona alkaloids, a class of compounds that have demonstrated exceptional efficacy and versatility in a vast array of stereoselective transformations.[1][2]

This technical guide delves into the application of the quinuclidine scaffold in asymmetric synthesis, focusing on key reactions where its catalytic prowess is paramount. We will explore the mechanistic underpinnings of its catalytic activity and provide detailed, field-proven protocols for its use in enantioselective cyanosilylation, the Morita-Baylis-Hillman reaction, and Michael additions. The protocols provided will utilize readily available Cinchona alkaloid derivatives as exemplary catalysts, embodying the catalytic principles of the quinuclidine core.

The Mechanistic Heart of the Matter: Bifunctional Catalysis

The remarkable success of quinuclidine-containing catalysts, particularly Cinchona alkaloids, lies in their capacity for bifunctional activation.[3][4][5] This dual activation model, reminiscent of enzymatic catalysis, involves the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and, consequently, high levels of enantioselectivity.

The two key players in this catalytic symphony are:

-

The Quinuclidine Nitrogen: This tertiary amine acts as a potent Lewis base.[6] It can deprotonate a pronucleophile, increasing its reactivity, or activate an electrophile through nucleophilic attack. The basicity of this nitrogen has been shown to directly correlate with catalytic activity in reactions like the Baylis-Hillman reaction.[7]

-

The C9-Hydroxyl Group: In natural Cinchona alkaloids and their simple derivatives, the hydroxyl group at the C9 position acts as a Brønsted acid. It activates the electrophile (e.g., a carbonyl group) through hydrogen bonding, rendering it more susceptible to nucleophilic attack.

This synergistic interplay between the Lewis basic nitrogen and the Brønsted acidic hydroxyl group is crucial for achieving high stereocontrol.[8]

Figure 1: Bifunctional activation by a quinuclidine-based catalyst.

Application I: Asymmetric Cyanosilylation of Ketones

The enantioselective addition of a cyano group to a carbonyl is a fundamentally important transformation, providing access to chiral cyanohydrins which are versatile synthetic intermediates. Quinuclidine-based catalysts, particularly modified Cinchona alkaloids, have proven to be highly effective in the cyanosilylation of ketones.[9][10]

Mechanistic Rationale

In this reaction, the quinuclidine nitrogen acts as a Lewis base, activating the silicon center of trimethylsilyl cyanide (TMSCN), making the cyanide a more potent nucleophile. Simultaneously, a hydrogen-bond-donating group on the catalyst (like the C9-OH or a thiourea moiety) activates the ketone carbonyl, facilitating nucleophilic attack and directing the stereochemical outcome.

Figure 2: Catalytic cycle for asymmetric cyanosilylation.

Experimental Protocol: Asymmetric Cyanosilylation of Acetophenone

This protocol is adapted from established procedures using modified Cinchona alkaloids.[9]

Materials:

-

Modified Quinine or Quinidine catalyst (e.g., (DHQD)2PHAL)

-

Acetophenone

-

Trimethylsilyl cyanide (TMSCN)

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the modified Cinchona alkaloid catalyst (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (2.0 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add acetophenone (1.0 mmol, 1.0 equiv) to the cooled solution.

-

Slowly add trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (5 mL).

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the silyl-protected cyanohydrin.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Acetophenone | 5 | 24 | 95 | 92 |

| 4-Methoxyacetophenone | 5 | 24 | 93 | 94 |

| 2-Acetonaphthone | 5 | 36 | 90 | 91 |

Table 1: Representative data for asymmetric cyanosilylation.

Application II: Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde.[11][12] Quinuclidine itself is a classic catalyst for this transformation, and chiral derivatives are employed to induce enantioselectivity.[13]

Mechanistic Rationale

The reaction is initiated by the nucleophilic addition of the quinuclidine nitrogen to the β-position of the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst furnishes the desired allylic alcohol. The chiral environment provided by the catalyst scaffold dictates the facial selectivity of the attack on the aldehyde.

Figure 3: General mechanism of the Baylis-Hillman reaction.

Experimental Protocol: Asymmetric MBH Reaction

This protocol is a general representation of asymmetric MBH reactions catalyzed by chiral quinuclidine derivatives.[7][14]

Materials:

-

Chiral quinuclidine-based catalyst (e.g., β-isocupreidine)

-

Methyl acrylate

-

Benzaldehyde

-

Methanol (MeOH)

Procedure:

-

In a vial, dissolve the chiral quinuclidine catalyst (0.1 mmol, 10 mol%) in methanol (1.0 mL).

-

Add benzaldehyde (1.0 mmol, 1.0 equiv).

-

Add methyl acrylate (2.0 mmol, 2.0 equiv) to the solution.

-

Seal the vial and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction can be slow, often requiring several days.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the MBH adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

| Aldehyde | Alkene | Catalyst Loading (mol%) | Time (days) | Yield (%) | ee (%) |

| Benzaldehyde | Methyl Acrylate | 10 | 5 | 75 | 91 |

| 4-Nitrobenzaldehyde | Methyl Acrylate | 10 | 3 | 88 | 95 |

| Cyclohexenone | Benzaldehyde | 10 | 7 | 65 | 85 |

Table 2: Representative data for asymmetric MBH reactions.

Application III: Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is a cornerstone of stereoselective C-C bond formation. Bifunctional Cinchona alkaloid catalysts, leveraging the quinuclidine core, are exceptionally proficient in catalyzing the addition of various nucleophiles to α,β-unsaturated systems.[15][16][17]

Mechanistic Rationale

In a typical scenario, the quinuclidine nitrogen acts as a Brønsted base, deprotonating the pronucleophile (e.g., a malonate or a nitroalkane) to generate a nucleophilic enolate. Simultaneously, the acidic C9-OH or a thiourea moiety activates the α,β-unsaturated electrophile via hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly enantioselective bond formation.[18]

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol is based on established methods using bifunctional Cinchona-thiourea catalysts.[3]

Materials:

-

Cinchona-derived thiourea catalyst

-

Chalcone

-

Diethyl malonate

-

Toluene, anhydrous

Procedure:

-

To a dry vial, add the Cinchona-thiourea catalyst (0.02 mmol, 2 mol%).

-

Add anhydrous toluene (1.0 mL).

-

Add chalcone (1.0 mmol, 1.0 equiv).

-

Add diethyl malonate (1.2 mmol, 1.2 equiv).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, directly load the reaction mixture onto a silica gel column for purification (eluent: hexanes/ethyl acetate).

-

Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

| Electrophile | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Chalcone | Diethyl Malonate | 2 | 12 | 98 | 96 |

| Nitrostyrene | Dimethyl Malonate | 2 | 8 | 95 | 94 |

| Cyclohexenone | Nitropropane | 5 | 24 | 85 | 92 |

Table 3: Representative data for asymmetric Michael additions.

Best Practices and Safety Considerations

-

Reagent Purity: The success of these catalytic reactions is highly dependent on the purity of reagents and the exclusion of water. Use freshly distilled or anhydrous solvents and purify substrates if necessary.

-

Inert Atmosphere: Many of these reactions, especially those involving sensitive reagents like TMSCN, should be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of reagents and catalysts.

-

Catalyst Selection: The choice of the Cinchona alkaloid pseudoenantiomer (e.g., quinine vs. quinidine derivatives) will determine the absolute configuration of the product. Select the appropriate catalyst to obtain the desired enantiomer.

-

Safety: Trimethylsilyl cyanide (TMSCN) is highly toxic and releases hydrogen cyanide upon contact with moisture or acids. Handle it with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The quinuclidine scaffold, as exemplified by the versatile Cinchona alkaloids, remains a privileged structure in asymmetric organocatalysis. Its ability to participate in bifunctional catalysis, activating both nucleophiles and electrophiles, allows for the efficient and highly stereoselective synthesis of a wide range of chiral molecules. The protocols detailed herein for asymmetric cyanosilylation, the Morita-Baylis-Hillman reaction, and Michael additions serve as a practical guide for researchers seeking to harness the power of this remarkable catalytic core in their synthetic endeavors. Continued exploration and modification of the quinuclidine framework will undoubtedly lead to the discovery of even more powerful and selective catalysts in the future.

References

- Connon, S. J. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications, 2008, (21), 2499-2510. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cc/b719247k]

- Ye, J., Dixon, D. J., & Hynes, P. S. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts.

- Deng, L. Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 2004, 37(10), 815-825. [URL: https://pubs.acs.org/doi/10.1021/ar030091b]

- Jørgensen, K. A., & Marigo, M. Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 2005, 70(19), 7488-7492. [URL: https://pubs.acs.org/doi/10.1021/jo051187t]

- Vakulya, B., Varga, S., Csámpai, A., & Soós, T. Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters, 2005, 7(10), 1967-1969.

- Singh, G. S., & Yeboah, E. M. O. Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 2016, 6, 41-63. [URL: https://www.dovepress.com/recent-applications-of-cinchona-alkaloid-based-catalysts-in-asymmet-peer-reviewed-fulltext-article-ROC]

- Tian, S.-K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base. Journal of the American Chemical Society, 2003, 125(33), 9900-9901. [URL: https://pubmed.ncbi.nlm.nih.gov/12914441/]

- Deng, L. Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 2004, 37(10), 815-825. [URL: https://moodle.units.it/pluginfile.php/310376/mod_resource/content/1/Deng%20Acc.%20Chem.%20Res.%202004.pdf]

- Ahamed, M., & Siddiqui, Z. N. Chemistry of Quinuclidines as Nitrogen Bicyclic Bridged-Ring Structures. Mini-Reviews in Organic Chemistry, 2017, 14(3), 177-192.

- MacMillan, D. W. C. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Nature Reviews Chemistry, 2021, 5, 532-547.

- Feng, X., & Liu, X. Catalytic asymmetric cyanosilylation of ketones by a chiral amino acid salt. Journal of the American Chemical Society, 2005, 127(35), 12224-12225. [URL: https://pubmed.ncbi.nlm.nih.gov/16131191/]

- List, B., & Čorić, I. Organocatalytic stereoselective cyanosilylation of small ketones. Nature, 2022, 605(7909), 274-278. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9095690/]

- Wang, J., Li, H., Yu, X., & Wang, W. Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides.

- Li, H., Wang, Y., Tang, L., & Deng, L. Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society, 2004, 126(32), 9906-9907. [URL: https://pubs.acs.org/doi/10.1021/ja046822w]

- BenchChem. Quinidine N-oxide: A Potential Chiral Catalyst for Asymmetric Organic Synthesis. BenchChem, 2025. [URL: https://www.benchchem.com/product/b1156]

- Feng, X., & Jiang, J. Asymmetric Cyanosilylation of Ketones Catalyzed by Bifunctional Chiral N‐Oxide Titanium Complex Catalysts.

- MacMillan, D. W. C. Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting, 2003. [URL: https://www.princeton.edu/chemistry/macmillan/group-meetings/BKM-Cinchona.pdf]

- Basavaiah, D., Reddy, B. S., & Badsara, S. S. Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. ARKIVOC, 2010, 2010(8), 162-192. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/8/2010-issue-8-general-papers/as-8547/]

- Wikipedia. Lewis acids and bases. Wikipedia, 2024. [URL: https://en.wikipedia.org/wiki/Lewis_acids_and_bases]

- Wang, C., & Li, Z. The Morita–Baylis–Hillman reaction for non-electron-deficient olefins enabled by photoredox catalysis. Chemical Science, 2022, 13(5), 1478-1483. [URL: https://www.semanticscholar.org/paper/The-Morita%E2%80%93Baylis%E2%80%93Hillman-reaction-for-olefins-by-Wang-Li/901768652d2f7f980e159670f8072120098f6458]

- Wang, L.-W., & Huang, Y.-M. Ionic Liquid-Immobilized Quinuclidine-Catalyzed Morita−Baylis−Hillman Reactions. The Journal of Organic Chemistry, 2006, 71(1), 411-414. [URL: https://pubs.acs.org/doi/10.1021/jo052103f]

- Aggarwal, V. K., & Fulford, S. Y. Correlation Between pK(a) and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. Angewandte Chemie International Edition, 2003, 42(13), 1562-1565. [URL: https://pubmed.ncbi.nlm.nih.gov/12693021/]

- Cordova, A. Organocatalytic asymmetric synthesis of quinine and quinidine. Angewandte Chemie International Edition, 2004, 43(35), 4659-4662.

- Herrera, R. P., & Sgarbossa, P. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 2010, 15(10), 7358-7403. [URL: https://www.mdpi.com/1420-3049/15/10/7358]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. arkat-usa.org [arkat-usa.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 2-Cyanoquinuclidine as a Catalyst in Organic Reactions

Introduction: The Emerging Role of 2-Cyanoquinuclidine in Catalysis

Quinuclidine and its derivatives represent a cornerstone in the field of organocatalysis. The rigid bicyclic structure and the sterically accessible tertiary amine nitrogen make it an effective nucleophile and Brønsted base. While cinchona alkaloids, which feature a substituted quinuclidine core, are renowned for their applications in asymmetric synthesis, simpler derivatives offer a unique platform for developing novel catalytic transformations.